molecular formula C14H14BrN3O3S2 B2453789 ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923440-48-6

ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B2453789
CAS No.: 923440-48-6
M. Wt: 416.31
InChI Key: VNNHOQNQJWCPPS-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a useful research compound. Its molecular formula is C14H14BrN3O3S2 and its molecular weight is 416.31. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3O3S2/c1-2-21-14(20)18-6-5-8-10(7-18)23-13(16-8)17-12(19)9-3-4-11(15)22-9/h3-4H,2,5-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNHOQNQJWCPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(5-bromothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic heterocyclic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups:

  • Molecular Formula : C18H16BrN3O3S
  • Molecular Weight : 421.31 g/mol
  • Functional Groups :
    • Bromothiophene
    • Carboxamide
    • Thiazolo-pyridine
    • Ethyl ester

The presence of these functional groups suggests a potential for diverse biological interactions, particularly in pharmacological contexts.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds with thiazole and thiophene moieties have been shown to possess potent antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A12E. coli
Compound B8S. aureus
Ethyl 2-(5-bromothiophene-2-carboxamido)TBDTBD

The mechanism by which this compound exerts its effects may involve the inhibition of key bacterial enzymes. Similar compounds have been reported to inhibit DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA replication .

Case Studies and Research Findings

  • In Vitro Studies : In a study examining the antibacterial efficacy of thiazole derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range against bacterial enzymes . These findings suggest that this compound may similarly inhibit these targets.
  • Toxicity Assessment : Preliminary toxicity studies on related compounds indicated low toxicity levels against human liver cell lines (HepG2), suggesting a favorable safety profile for further development .

Preparation Methods

Synthesis of the Thiazolopyridine Core

The thiazolopyridine moiety serves as the foundational scaffold for this compound. Its construction typically begins with a pyridine derivative functionalized to accommodate cyclization into the thiazolo[5,4-c]pyridine structure.

Cyclization Strategies

Cyclization of 4-aminopyridine derivatives with thiocarbonyl reagents is a common approach. For example, treatment of ethyl 4-aminopyridine-3-carboxylate with carbon disulfide in the presence of a base such as potassium hydroxide generates the thiazole ring via intramolecular nucleophilic attack. Alternative routes employ thioamides or thioureas as sulfur donors, though these require stringent anhydrous conditions to prevent hydrolysis.

Solvent and Temperature Optimization

Reaction solvents profoundly influence cyclization efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize transition states. Patent data reveals that maintaining temperatures between 0°C and 5°C during reagent addition minimizes side reactions, while subsequent heating to 8–12°C accelerates ring closure. A representative protocol involves:

# Example of temperature-controlled cyclization  
reactor.cool(0–5°C)  
add_reagent("CS2", eq=1.0)  
stir(30 min)  
heat(8–12°C, 4 hr)  

Introduction of the 5-Bromothiophene-2-Carboxamido Group

The bromothiophene moiety is introduced via amide coupling, requiring activation of 5-bromothiophene-2-carboxylic acid.

Carboxylic Acid Activation

Activation strategies include:

  • Chlorination with thionyl chloride (SOCl₂) : Converts the acid to its acyl chloride, which reacts readily with amines.
  • Coupling agents : Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions.

Amidation Conditions

Coupling the activated acid to the thiazolopyridine amine proceeds optimally in DCM at 0–5°C, with triethylamine (TEA) as a base to scavenge HCl. Patent methods report yields exceeding 85% when using a 1:1 molar ratio of acyl chloride to amine.

Table 1: Comparative Amidation Methods
Activation Method Solvent Temperature (°C) Yield (%)
SOCl₂ DCM 0–5 88
EDC/HOBt DMF 25 82
HATU Acetonitrile 0 91

Optimization of Reaction Conditions

Solvent Systems

Binary solvent systems enhance solubility and reaction kinetics. A 3:1 mixture of DCM and acetic acid improves proton transfer during amidation, while reducing byproduct formation. Excess acetic acid (>1.0 eq.) can protonate the amine, necessitating precise stoichiometric control.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate heterocyclic ring formation by stabilizing ionic intermediates. Conversely, protic acids (e.g., H₂SO₄) aid in dehydrative cyclization but require neutralization with NaOH post-reaction to prevent ester hydrolysis.

Temperature Gradients

A patented large-scale synthesis employs a stepwise temperature profile:

  • Cooling to 0–5°C during bromothiophene acyl chloride addition to prevent exothermic runaway.
  • Gradual heating to 8–12°C to complete amidation without degrading heat-sensitive intermediates.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 4.25 (q, J=7.1 Hz, 2H, OCH₂), and δ 7.02 (d, J=3.8 Hz, 1H, thiophene-H).
  • HPLC-MS : Molecular ion peak at m/z 417.31 [M+H]⁺ confirms the molecular formula C₁₄H₁₄BrN₃O₃S₂.
Table 2: Physicochemical Properties
Property Value
Molecular Weight 416.31 g/mol
Melting Point 162–164°C
Purity (HPLC) ≥98%

Yield Optimization

Small-scale reactions achieve 70–75% yield, while pilot-scale processes using continuous flow reactors reach 91.6% after workup. Critical factors include:

  • Dropwise addition of NaOH during aqueous washes to maintain pH >12, preventing emulsion formation.
  • Phase separation at 20–25°C to maximize organic layer recovery.

Challenges and Mitigation Strategies

Byproduct Formation

Over-bromination at the thiophene 3-position occurs with excess Br₂, necessitating stoichiometric control of brominating agents. Gas chromatography (GC) monitoring enables real-time adjustment of HBr feed rates.

Ester Hydrolysis

The ethyl ester group is susceptible to base-mediated hydrolysis. Neutralizing reaction mixtures to pH 7–8 before solvent removal preserves ester integrity.

Q & A

Q. Methodological Approach :

  • X-ray Crystallography : Resolve the 3D structure using SHELX software (e.g., SHELXL for refinement), particularly to confirm stereochemistry and hydrogen-bonding networks in the thiazolopyridine core .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., ethyl group at δ 1.2-1.4 ppm, thiophene bromine at δ 7.3-7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.98) .

Advanced: How can reaction yields be improved for large-scale synthesis?

Q. Optimization Strategies :

  • Continuous Flow Reactors : Reduce side reactions (e.g., hydrolysis of the Boc group) by minimizing residence time and improving mixing efficiency .
  • Catalytic Systems : Replace HATU with cheaper alternatives like EDCI/HOBt, though this may require longer reaction times (24h vs. 12h) .
  • Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to enhance solubility of intermediates, particularly for the amide coupling step .
    Data Contradiction Note : BenchChem reports 70-85% yields for amide coupling, while independent studies suggest 60-75% under similar conditions. Orthogonal validation via HPLC purity assays is recommended .

Advanced: What mechanistic insights explain its reported antimicrobial activity?

Q. Hypothesis-Driven Workflow :

Target Identification : Screen against bacterial enoyl-ACP reductase (FabI) using fluorescence polarization assays. The bromothiophene moiety may competitively inhibit NADH binding .

SAR Analysis : Compare with analogs lacking the 5-bromo substituent; bromine’s electronegativity enhances hydrophobic interactions in FabI’s active site .

Resistance Studies : Perform serial passage assays with S. aureus to assess mutation rates in fabI loci .
Contradiction Alert : claims broad-spectrum activity, while notes specificity against Gram-positive pathogens. Use disk diffusion assays under CLSI guidelines to resolve discrepancies .

Advanced: How can computational modeling guide structural modifications to enhance kinase inhibition?

Q. Protocol :

Docking Studies : Use AutoDock Vina to model interactions with Aurora kinase A. The thiophene carboxamido group shows π-π stacking with Phe144 .

MD Simulations : Run 100-ns simulations to evaluate stability of the ligand-binding pocket complex. Modify the ethyl carboxylate to a bulkier tert-butyl group to improve hydrophobic contacts .

Free Energy Calculations : MM-PBSA analysis quantifies binding energy changes (ΔΔG) for proposed analogs .
Validation : Synthesize top candidates and test IC₅₀ values via kinase inhibition assays (e.g., ADP-Glo™).

Advanced: How do crystallographic data resolve contradictions in reported bioactivity?

Q. Case Study :

  • Conflict : reports anticancer activity via tubulin polymerization inhibition, while attributes activity to kinase targeting.
  • Resolution :
    • Perform X-ray crystallography of the compound bound to α/β-tubulin and Aurora kinase A.
    • Compare electron density maps to identify primary targets.
    • Use competitive binding assays (e.g., SPR) to quantify affinity rankings .

Basic: What safety protocols are critical for handling this compound?

Q. Key Precautions :

  • PPE : Nitrile gloves, lab coat, and safety goggles (P280) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (P260) .
  • Storage : Seal under inert gas (N₂) at 2-8°C to prevent degradation (P233/P235) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.